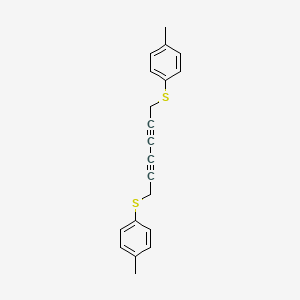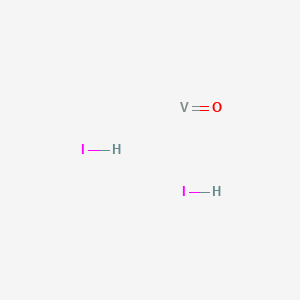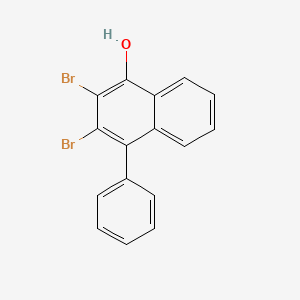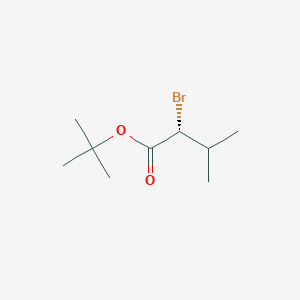
tert-Butyl (2R)-2-bromo-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-bromo-3-methylbutanoate is an organic compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butyl group attached to a 2-bromo-3-methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-bromo-3-methylbutanoate typically involves the esterification of 2-bromo-3-methylbutanoic acid with tert-butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-bromo-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ester group can be involved in oxidation and reduction reactions, leading to the formation of corresponding alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted esters and amines.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction Reactions: Alcohols and acids are formed as major products.
Scientific Research Applications
tert-Butyl (2R)-2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-bromo-3-methylbutanoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The ester group can also participate in oxidation and reduction reactions, altering the oxidation state of the molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-bromoacetate
- tert-Butyl 2-bromopropanoate
- tert-Butyl 2-bromo-2-methylpropanoate
Uniqueness
tert-Butyl (2R)-2-bromo-3-methylbutanoate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a bromine atom.
Properties
CAS No. |
76693-73-7 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
tert-butyl (2R)-2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,1-5H3/t7-/m1/s1 |
InChI Key |
KNIZFFZJAVQDNV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)Br |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


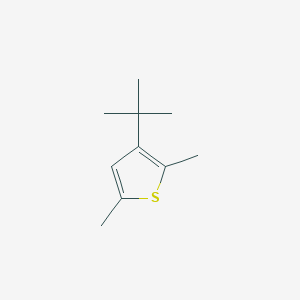
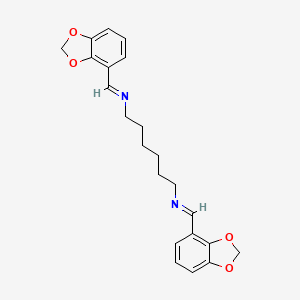
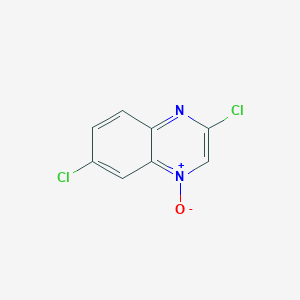
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

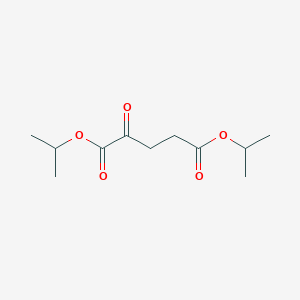
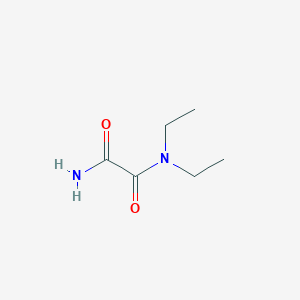
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
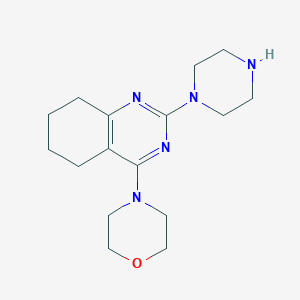
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
